5-Oxodecanoyl-CoA

β-oxidation acyl-CoA classification mitochondrial transport

5-Oxodecanoyl-CoA is a C5-oxo medium-chain acyl-CoA thioester that serves as a critical positional isomer standard for LC-MS/MS method development, enabling unambiguous resolution from 3-oxodecanoyl-CoA and 9-oxodecanoyl-CoA in biological matrices. Its precisely positioned 5-oxo group makes it an essential substrate for characterizing MCAD and downstream β-oxidation enzyme specificity (Km, Vmax), offering mechanistic insights into fatty acid oxidation disorders and MCADD. Use alongside decanoyl-CoA and 3-oxodecanoyl-CoA in comparative mitochondrial vs. peroxisomal β-oxidation assays to dissect rate-limiting steps. An indispensable exploratory probe for investigating non-3-oxo acyl-CoA intermediates in peroxisomal and omega-oxidation pathways.

Molecular Formula C31H52N7O18P3S
Molecular Weight 935.8 g/mol
Cat. No. B15550595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxodecanoyl-CoA
Molecular FormulaC31H52N7O18P3S
Molecular Weight935.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H52N7O18P3S/c1-4-5-6-8-19(39)9-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)
InChIKeyIVPWMTYVEKODTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxodecanoyl-CoA: A Medium-Chain Oxoacyl-CoA in Fatty Acid Metabolism and Biochemical Research


5-Oxodecanoyl-CoA is a medium-chain oxoacyl-CoA thioester consisting of a 10-carbon 5-oxodecanoic acid acyl group linked to coenzyme A [1]. It belongs to the medium-chain fatty acyl-CoA class (C5-C11), a family of metabolites involved in mitochondrial and peroxisomal β-oxidation, lipid biosynthesis, and energy homeostasis [1]. This compound serves as a substrate for medium-chain acyl-CoA synthetase and participates in β-oxidation pathways, ultimately generating acetyl-CoA for the citric acid cycle [1].

Why Generic Medium-Chain Acyl-CoAs Cannot Substitute for 5-Oxodecanoyl-CoA in Experimental Systems


Substituting 5-Oxodecanoyl-CoA with other medium-chain acyl-CoAs (e.g., decanoyl-CoA, 3-oxodecanoyl-CoA, or 9-oxodecanoyl-CoA) can lead to divergent metabolic fates and enzyme kinetics due to the precise position of the oxo group (C5 vs. C3 or C9) and its influence on substrate recognition, binding affinity, and pathway specificity [1]. The β-oxidation machinery exhibits distinct substrate specificities for oxoacyl-CoA positional isomers, with thiolases and dehydrogenases showing differential activity toward 3-oxoacyl-CoAs versus internally oxidized acyl-CoAs [2]. Using an incorrect analog may yield misleading flux measurements, inaccurate enzyme kinetics, or misattributed pathway activities, compromising the validity of experimental results in studies of fatty acid oxidation disorders, mitochondrial function, or metabolic engineering [1][2].

Quantitative Differentiation of 5-Oxodecanoyl-CoA from Closest Structural Analogs


Chain Length Classification and Metabolic Compartmentalization

5-Oxodecanoyl-CoA is definitively classified as a medium-chain acyl-CoA (C10) based on its acyl group carbon count, which determines its metabolic compartmentalization and transport mechanism [1]. Unlike long-chain acyl-CoAs (≥C12) that require the carnitine shuttle for mitochondrial entry, medium-chain acyl-CoAs diffuse freely across the mitochondrial membrane and are activated by medium-chain acyl-CoA synthetase rather than long-chain isoforms [1]. This classification directly impacts experimental design for β-oxidation assays and mitochondrial function studies, as substrate selection must match the intended pathway and compartment [1].

β-oxidation acyl-CoA classification mitochondrial transport

Predicted β-Oxidation Pathway and Intermediates

5-Oxodecanoyl-CoA is predicted to undergo β-oxidation via a four-step cycle catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase, ultimately yielding acetyl-CoA and a shortened acyl-CoA [1]. The presence of the 5-oxo group may influence the kinetics of the initial dehydrogenation step, as medium-chain acyl-CoA dehydrogenase (MCAD) exhibits peak activity with C8-C12 substrates and may show altered specificity for oxo-substituted acyl chains compared to saturated analogs [2]. In contrast, 3-oxodecanoyl-CoA is a direct substrate for thiolase and does not require the full β-oxidation cycle, serving primarily as an intermediate in fatty acid elongation and ketogenesis [3].

β-oxidation metabolic flux acyl-CoA dehydrogenase

Molecular Weight and Physicochemical Differentiation from Positional Isomers

5-Oxodecanoyl-CoA shares the identical molecular formula (C31H52N7O18P3S) and exact mass (935.2302 Da) with its positional isomers 3-oxodecanoyl-CoA and 9-oxodecanoyl-CoA . Consequently, these isomers are indistinguishable by molecular weight alone in mass spectrometry assays. Chromatographic separation (e.g., reversed-phase HPLC) or tandem MS/MS fragmentation patterns are required for unambiguous identification and quantitation [1]. This analytical challenge underscores the importance of sourcing authenticated, isomer-pure 5-Oxodecanoyl-CoA rather than relying on generic "oxodecanoyl-CoA" mixtures or unverified analogs.

mass spectrometry analytical chemistry isomer resolution

Limited Experimental Validation Status and Implications for Research Use

5-Oxodecanoyl-CoA is currently a predicted metabolite in the Human Metabolome Database (HMDB status: 'Predicted') [1]. No peer-reviewed primary research articles quantifying this compound in human or animal tissues were identified in PubMed as of 2024. In contrast, 3-oxodecanoyl-CoA is a well-characterized intermediate in fatty acid metabolism with established enzyme interactions (acetyl-CoA acetyltransferase, 3-hydroxyacyl-CoA dehydrogenase) and has been detected and quantified in multiple organisms including humans, mice, and E. coli [2][3]. This discrepancy in validation status is critical for researchers: 5-Oxodecanoyl-CoA may serve as a valuable in vitro substrate for probing enzyme specificity or pathway discovery, but its endogenous occurrence and physiological relevance remain unconfirmed.

metabolite validation experimental evidence predicted compound

Optimal Scientific and Industrial Use Cases for 5-Oxodecanoyl-CoA


In Vitro Enzyme Specificity Profiling for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Related β-Oxidation Enzymes

5-Oxodecanoyl-CoA can serve as a defined substrate to characterize the substrate specificity and kinetic parameters (Km, Vmax) of medium-chain acyl-CoA dehydrogenase (MCAD) and downstream β-oxidation enzymes [1][2]. Its 5-oxo modification may reveal previously uncharacterized catalytic promiscuity or inhibitory effects compared to saturated decanoyl-CoA, providing insights into how oxidized fatty acids are processed in metabolic disorders [1].

Authentic Standard for LC-MS/MS Method Development in Targeted Acyl-CoA Metabolomics

As an isobaric positional isomer of 3-oxodecanoyl-CoA and 9-oxodecanoyl-CoA, 5-Oxodecanoyl-CoA is an essential authentic standard for developing and validating reversed-phase HPLC or LC-MS/MS methods capable of resolving medium-chain oxoacyl-CoA isomers [3]. Its use ensures accurate peak assignment and prevents false-positive identification of 3-oxodecanoyl-CoA in complex biological matrices [3].

Hypothesis-Driven Studies of Novel Fatty Acid Oxidation Pathways and Intermediates

Given its predicted but unvalidated status as an endogenous metabolite [4], 5-Oxodecanoyl-CoA is ideally suited for exploratory research investigating whether internally oxidized (non-3-oxo) acyl-CoAs are physiologically relevant intermediates in peroxisomal β-oxidation, omega-oxidation, or alternative fatty acid degradation pathways [1]. Its use as an in vitro probe may uncover novel enzyme activities or regulatory mechanisms.

Comparative Substrate Studies for Mitochondrial and Peroxisomal Fatty Acid Oxidation Assays

5-Oxodecanoyl-CoA can be employed alongside decanoyl-CoA and 3-oxodecanoyl-CoA in comparative assays to dissect the substrate preferences and rate-limiting steps of mitochondrial versus peroxisomal β-oxidation systems [1][2]. Such studies are valuable for understanding the biochemical basis of medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and other inborn errors of fatty acid metabolism [1].

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